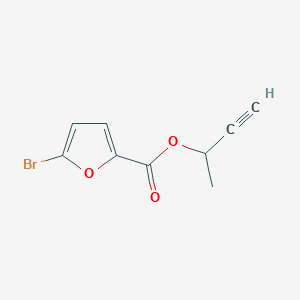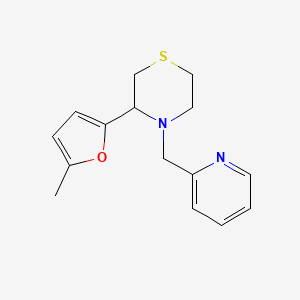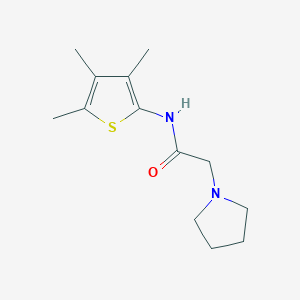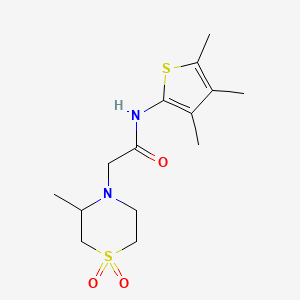
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. This modulation of ion channels may contribute to the potential therapeutic effects of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in neurological disorders.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can enhance the activity of GABA-A receptors, increase the release of dopamine in the brain, and inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In vivo studies have shown that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its potential side effects.
2. Exploration of the potential therapeutic applications of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in other neurological disorders, such as epilepsy and anxiety disorders.
3. Investigation of the potential use of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in organic electronics and optoelectronics.
4. Development of novel synthetic methods for (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its derivatives.
5. Studies to optimize the pharmacokinetic properties of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for potential drug development.
In conclusion, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications, but its high purity and stability make it a valuable tool for lab experiments.
Synthesemethoden
The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone involves the reaction of 2-mercaptothiophenol with 7-fluoro-4-methylquinoxaline-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is purified by column chromatography to obtain (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been used as a tool to study the function and regulation of ion channels in the brain. In materials science, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been explored for its potential use in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHUCKKLSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)



![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)